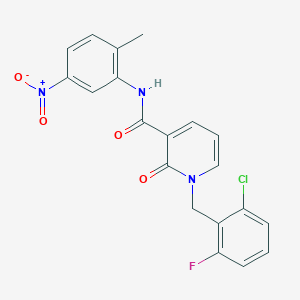

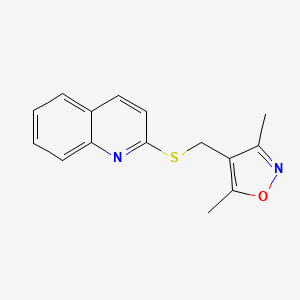

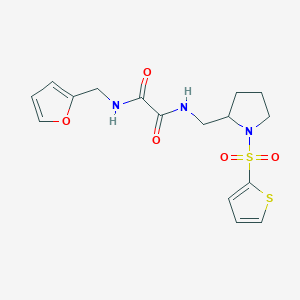

3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole” is complex. Quinoline is an aromatic nitrogen-containing heterocyclic compound . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis

Among the known strategies directed towards the synthesis of isoxazole derivatives, the reactions of aldehydes with primary nitro compounds have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Mosquito Larvicidal Activities

Research on compounds structurally similar to 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole has shown promising antimicrobial and mosquito larvicidal properties. For instance, the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrated good antibacterial and antifungal activity against various strains. Additionally, some of these compounds were found to be lethal for mosquito larvae, indicating their potential in controlling mosquito-borne diseases (Rajanarendar et al., 2010).

Antitumor Evaluation

Another research direction involves the evaluation of related compounds for their antitumor activities. The efficient regioselective synthesis of Isoxazolo[5,4‐b]pyridines and related annulated compounds has been explored, with some newly synthesized compounds being evaluated as potential antitumor agents. This research opens pathways for developing new therapeutic agents targeting specific cancers (Hamama et al., 2012).

Photo-antiproliferative Activity

Compounds incorporating isoxazole and quinolinone frameworks have been synthesized and assessed for their photo-antiproliferative activities against various cancer cell lines. These studies aim to identify compounds that can be activated by light to exert cytotoxic effects selectively on cancer cells, offering a potential avenue for targeted cancer therapy (Chimichi et al., 2006).

Antimicrobial Activities of Isoxazole Coupled Quinazolin-4(3H)-one Derivatives

Further expanding on the antimicrobial potential, novel isoxazole coupled quinazolin-4(3H)-one derivatives have been synthesized and showed significant analgesic, anti-inflammatory, and antimicrobial activities. Such studies suggest these compounds could serve as leads for the development of new drugs with multiple therapeutic properties (Saravanan et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-(quinolin-2-ylsulfanylmethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-10-13(11(2)18-17-10)9-19-15-8-7-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSCFMILKZSYQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

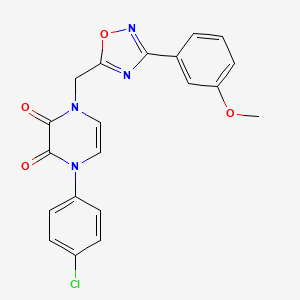

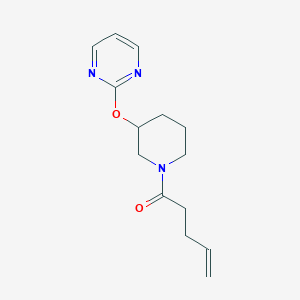

![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)

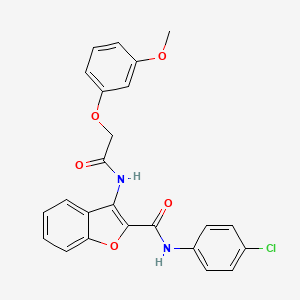

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)